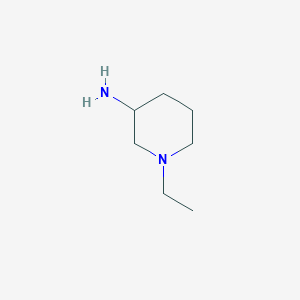

1-Ethylpiperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKUKXKZEXFXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871170 | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6789-94-2 | |

| Record name | 1-Ethyl-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinamine, 1-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethylpiperidin-3-amine structure and chemical properties

An In-depth Technical Guide to 1-Ethylpiperidin-3-amine: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties such as enhanced solubility and lipophilicity, which are critical for developing drug-like candidates.[1][2] This guide offers a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and applications to serve as a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, with the molecular formula C₇H₁₆N₂, is a chiral compound existing as two distinct enantiomers, (R)- and (S)-1-Ethylpiperidin-3-amine. The structure consists of a six-membered piperidine ring substituted with an ethyl group on the ring nitrogen (position 1) and a primary amine group at position 3. This substitution pattern creates a stereocenter at the C3 position.

Caption: Chemical structures of racemic, (S)-, and (R)-1-Ethylpiperidin-3-amine.

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 6789-94-2 (for racemate)[4][5][6][7] |

| 1149384-34-8 (for (S)-enantiomer)[8] | |

| 1020396-26-2 (for (R)-enantiomer)[9] | |

| Molecular Formula | C₇H₁₆N₂[4][9][10] |

| Molecular Weight | 128.22 g/mol [4][9][10] |

| Canonical SMILES | CCN1CCCC(C1)N |

| InChIKey | WAKUKXKZEXFXJP-UHFFFAOYSA-N |

Physicochemical Properties

The properties of this compound are dictated by its constituent functional groups: a basic tertiary amine integrated within the piperidine ring, a primary amine at the C3 position, and an ethyl group that enhances lipophilicity.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Boiling Point | 155.1°C (at 760 mmHg) | [5] |

| Flash Point | 60.6°C | [5] |

| Density | 0.898 g/cm³ (Predicted) | [9] |

| pKa (Conjugate Acid) | 11.06 ± 0.20 (Predicted) |[9] |

The molecule possesses two basic centers. The ring nitrogen, being a tertiary amine, is a strong base. The ethyl group, through a positive inductive effect, increases the electron density on this nitrogen, making it slightly more basic than unsubstituted piperidine (pKa of conjugate acid ~11.22)[11]. The primary exocyclic amine at C3 also contributes significantly to the overall basicity of the molecule. This dual basicity is a key feature in its synthetic applications, allowing for differential reactivity based on steric hindrance and electronic effects.

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing this compound is the reductive amination of 1-ethylpiperidin-3-one. This pathway is favored for its operational simplicity and high yields.

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 1-ethylpiperidin-3-one (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, typically ammonium acetate (2.0-3.0 eq). The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is crucial; it is selective for the imine formed in situ and tolerant of the slightly acidic conditions generated by ammonium acetate, preventing side reactions.

-

Execution: Stir the mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the ketone starting material.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Reactivity Profile

The reactivity is dominated by its two amine functionalities.

-

Primary Amine (C3): This group readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and formation of Schiff bases. Its accessibility makes it the primary site for derivatization in multi-step syntheses.

-

Tertiary Amine (N1): This nitrogen is strongly basic and nucleophilic. While it can be quaternized with reactive alkylating agents, its primary role is often as an acid scavenger or a directing group in more complex transformations.

This differential reactivity allows for selective functionalization, a highly desirable trait for a synthetic building block. For instance, the primary amine can be protected (e.g., as a Boc-carbamate), allowing for chemistry to be performed elsewhere in the molecule, followed by deprotection.

Applications in Medicinal Chemistry

The 3-aminopiperidine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. It is a key component in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[12] this compound serves as a versatile starting point for accessing analogs of these complex molecules. The N-ethyl group provides a handle to modulate the molecule's lipophilicity and metabolic stability compared to simpler N-H or N-methyl analogs.

Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).

The compound also serves as a known intermediate in the synthesis of an impurity of Amisulpride, an antipsychotic medication, highlighting its relevance in both process chemistry and regulatory analysis.[4]

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Signatures

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -NH₂ (primary amine) | δ 0.5 - 3.0 ppm (broad singlet) |

| -CH-NH₂ (methine) | δ ~2.5 - 3.0 ppm | |

| -CH₂-N (ring & ethyl) | δ ~2.0 - 2.8 ppm | |

| -CH₂- (ring) | δ ~1.4 - 1.9 ppm | |

| -CH₃ (ethyl) | δ ~1.0 ppm (triplet) | |

| ¹³C NMR | -CH-NH₂ (C3) | δ ~45 - 55 ppm |

| -CH₂-N (ring carbons) | δ ~50 - 60 ppm | |

| -CH₂-N (ethyl) | δ ~47 ppm | |

| -CH₂- (ring carbons) | δ ~20 - 35 ppm | |

| -CH₃ (ethyl) | δ ~12 ppm | |

| IR Spectroscopy | N-H Stretch (primary amine) | 3400–3250 cm⁻¹ (two bands)[13][14] |

| N-H Bend (primary amine) | 1650–1580 cm⁻¹[13][14] | |

| C-N Stretch (aliphatic) | 1250–1020 cm⁻¹[13] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 128.13 |

| | Key Fragment | Alpha-cleavage adjacent to either nitrogen. |

Note: NMR shifts are approximate and depend on the solvent used.

Safety and Handling

As a reactive amine, this compound requires careful handling to ensure laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant.[5] Inhalation may cause respiratory tract irritation.[5] The related compound N-ethylpiperidine is a flammable liquid and can be absorbed through the skin.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17] Use spark-proof tools and keep the compound away from heat, sparks, and open flames.[17]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[17]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its dual amine functionalities, combined with the modulatory effect of the N-ethyl group, provide a rich platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.

References

- ChemScene. (n.d.). 2031242-60-9 | (R)-1-Ethylpiperidin-3-amine dihydrochloride.

- ChemicalBook. (2023). This compound | 6789-94-2.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- Rlavie. (n.d.). (R)-1-Ethylpiperidin-3-Amine Dihydrochloride|CAS 2031242-60-9.

- BLDpharm. (n.d.). 1149384-34-8|(3S)-1-Ethylpiperidin-3-amine.

- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Ethylpiperidine, 99%.

- EvitaChem. (n.d.). Buy (3R)-1-ethylpiperidin-3-amine (EVT-2592263).

- Smolecule. (n.d.). Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3.

- ChemBK. (n.d.). 3-Piperidinamine, 1-ethyl-, (3R)-.

- PubChem. (n.d.). CID 172733925 | C14H32N4.

- New Jersey Department of Health. (n.d.). 1-ETHYL PIPERIDINE HAZARD SUMMARY.

- PubChem. (n.d.). N-Ethylpiperidine | C7H15N | CID 13007.

- Benchchem. (n.d.). Piperidin-3-amine | 54012-73-6.

- PubChem. (n.d.). 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990.

- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines.

- Titov, A. A., et al. (2022).

- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-128.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- SpectraBase. (n.d.). 3-Amino-1-ethylpiperidine - Optional[MS (GC)] - Spectrum.

- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Example 11.

- Chemical Point. (n.d.). This compound.

- Wikipedia. (n.d.). Piperidine.

Sources

- 1. Piperidin-3-amine | 54012-73-6 | Benchchem [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. CID 172733925 | C14H32N4 | CID 172733925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6789-94-2 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. 1149384-34-8|(3S)-1-Ethylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. nj.gov [nj.gov]

- 16. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. southwest.tn.edu [southwest.tn.edu]

The 1-Ethylpiperidin-3-amine Scaffold: A Versatile Core for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for engaging with a multitude of biological targets. Within this important class of heterocycles, the 1-Ethylpiperidin-3-amine scaffold is emerging as a core of significant interest, particularly for the development of novel therapeutics targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the potential therapeutic applications of the this compound scaffold. We will delve into its established role as a key synthetic intermediate for a known antipsychotic's analogue, explore its potential in other therapeutic areas, and provide detailed experimental protocols and conceptual frameworks to guide researchers in this promising field.

The Amisulpride Connection: A Gateway to CNS Drug Discovery

The most direct link of the this compound scaffold to a therapeutic area comes from its role as a key intermediate in the synthesis of Amisulpride EP Impurity G.[2][3] Amisulpride is a selective antagonist of dopamine D2 and D3 receptors, widely used in the treatment of schizophrenia.[4] The formation of this specific impurity, 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, underscores the chemical compatibility of the this compound core with the pharmacophore required for dopamine receptor modulation.[2]

This connection strongly suggests that the this compound scaffold can serve as a foundational element for the design of novel CNS agents. By systematically modifying the substituents on the amine and the piperidine ring, researchers can explore new chemical space around the dopaminergic system, potentially leading to compounds with improved efficacy, selectivity, or side-effect profiles for the treatment of schizophrenia, depression, and other psychiatric and neurological conditions.

Proposed Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The therapeutic effects of amisulpride in schizophrenia are attributed to its blockade of postsynaptic dopamine D2 and D3 receptors in the limbic system. At lower doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia. The following diagram illustrates this proposed mechanism of action for therapeutics derived from the this compound scaffold.

Caption: Proposed mechanism of dopamine D2/D3 receptor antagonism by this compound derivatives.

Expanding Therapeutic Horizons: Beyond the CNS

While the CNS is a primary area of interest, the versatility of the piperidine scaffold suggests that this compound derivatives could have applications in other therapeutic areas as well.

Anticancer Potential

Numerous piperidine-containing compounds have demonstrated anticancer activity.[1] The structural features of the this compound scaffold, including its basic nitrogen and the potential for diverse substitutions, make it a candidate for the development of novel anticancer agents. For instance, derivatives could be designed to interact with specific kinases, transcription factors, or other targets implicated in cancer progression.

Antimicrobial Applications

The piperidine nucleus is also found in many compounds with antimicrobial properties. The amine functionality of the this compound scaffold provides a handle for the introduction of various pharmacophoric groups known to confer antibacterial or antifungal activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are limited, general principles from related piperidine series can guide drug design. For example, in a series of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of an amide moiety attached to the piperidine core resulted in enhanced activity.[5] One of the most potent inhibitors, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibited an IC50 of 1.2 nM.[5] This highlights the potential for achieving high potency through strategic modifications of the piperidine scaffold.

Table 1: Example of High-Potency Piperidine Derivative

| Compound | Target | IC50 (nM) |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 |

Data from[5]

Experimental Protocols

Synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride Impurity G Analogue)

The synthesis of this analogue, which directly utilizes the this compound scaffold, provides a practical workflow for researchers. The following is a representative synthetic route based on established methods for the synthesis of Amisulpride and its impurities.[6][7]

Step 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This intermediate can be prepared from 4-amino-2-methoxybenzoic acid through a series of reactions including sulfonation and oxidation.

Step 2: Coupling with this compound

-

Dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired compound.

Caption: General workflow for the synthesis of this compound derivatives via amide coupling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its established link to the dopaminergic system provides a strong rationale for its exploration in CNS drug discovery. Furthermore, the broader therapeutic potential of the piperidine core suggests that derivatives of this scaffold may also find applications in oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.

References

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. J Med Chem. 1996;39(15):2953-2962.

- CN112521318A - Preparation method of amisulpride important intermediate - Google Patents.

- US20130096319A1 - Process for preparation of amisulpride - Google Patents.

-

Amisulpride EP Impurity G - HTS Biopharma. Retrieved from [Link]

- Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal. 2025;59(9):1-5.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. J Med Chem. 1993;36(17):2538-2547.

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Retrieved from [Link]

- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2012;22(23):7118-7122.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]

- US7176316B2 - Amino-piperidine derivatives - Google Patents.

-

(R)-1-Ethylpiperidin-3-Amine Dihydrochloride|CAS 2031242-60-9. Retrieved from [Link]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026;302(Pt 1):118213.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Int J Mol Sci. 2021;22(16):8942.

-

Phenylpiperazine derivatives: A patent review (2006 - Present) - ResearchGate. Retrieved from [Link]

- Piperazine derivatives for therapeutic use: a patent review (2010-present).

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022;17(9):969-984.

-

Naratriptan - Wikipedia. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. This compound | 6789-94-2 [chemicalbook.com]

- 4. daicelpharmastandards.com [daicelpharmastandards.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]

- 7. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

The Strategic Role of 1-Ethylpiperidin-3-amine in Advancing Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics and natural alkaloids.[1] This saturated heterocyclic motif offers a unique combination of structural rigidity and conformational flexibility, enabling it to effectively interact with a diverse array of biological targets.[2] Furthermore, the piperidine scaffold can favorably modulate critical physicochemical properties of drug candidates, including their solubility and lipophilicity, which are paramount for desirable pharmacokinetic profiles.[3][4] Within the vast landscape of piperidine-containing building blocks, 1-Ethylpiperidin-3-amine emerges as a precursor of significant interest. Its distinct trifunctional nature—a tertiary amine, a secondary amine, and a chiral center—provides a versatile platform for the synthesis of complex molecular architectures. This guide delves into the strategic application of this compound in drug discovery, elucidating its role as a key precursor, exploring its synthetic utility, and examining the structure-activity relationships of its derivatives.

The Piperidine Scaffold: A Privileged Motif in Pharmacology

The piperidine nucleus is a ubiquitous structural feature in a wide range of clinically successful drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[3][5] Its significance lies in its ability to impart favorable pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties to a molecule. The presence of the nitrogen atom allows for modulation of a compound's basicity, which can influence its solubility and interaction with biological targets. The saturated, three-dimensional nature of the ring also allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.[2]

The metabolic stability of the piperidine scaffold is another key advantage, although it is influenced by the substitution pattern around the nitrogen atom.[3] Strategic functionalization of the piperidine ring is a common strategy to enhance a drug candidate's metabolic profile and overall "druggability."[3]

This compound: A Versatile Precursor for Library Synthesis

This compound presents a unique combination of structural features that make it a valuable starting material for the synthesis of diverse chemical libraries for high-throughput screening.

-

Tertiary Amine: The N-ethyl group provides a handle for modulating lipophilicity and can participate in key binding interactions with biological targets.

-

Secondary Amine: The 3-amino group serves as a crucial point for derivatization, most commonly through amide bond formation, allowing for the introduction of a wide array of functional groups.

-

Chiral Center: The C3 position of the piperidine ring is a stereocenter, enabling the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.

A notable, albeit specific, application of this compound is as a precursor in the synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, a known impurity of the antipsychotic drug Amisulpride (specifically, Amisulpride EP Impurity G).[6] This connection underscores the relevance of this building block in pharmaceutical synthesis and quality control.

Synthetic Utility and Key Transformations

The primary synthetic utility of this compound lies in the derivatization of its 3-amino group. Amide bond formation is a cornerstone of medicinal chemistry, and this precursor readily participates in such reactions.

General Workflow for Amide Bond Formation

The following diagram illustrates a general workflow for the synthesis of a diverse library of amide derivatives starting from this compound.

Caption: General workflow for amide library synthesis.

Detailed Experimental Protocol: Synthesis of an Amisulpride Impurity G Analogue

This protocol provides a representative example of an amide coupling reaction using a precursor structurally similar to this compound. This synthesis is based on established methods for preparing Amisulpride and its related compounds.

Objective: To synthesize 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

Materials:

-

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationships (SAR) of N-Substituted 3-Aminopiperidine Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents at both the piperidine nitrogen and the 3-amino group.

The N-Ethyl Group

The N-ethyl substituent on the piperidine ring plays a crucial role in modulating a compound's pharmacokinetic and pharmacodynamic properties. In the context of antipsychotic drugs that often target dopamine and serotonin receptors, the nature of the N-substituent is critical for receptor affinity and selectivity.[7][8]

| Feature of N-Ethyl Group | Impact on Drug Properties |

| Lipophilicity | The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and reach CNS targets. |

| Steric Bulk | The size and conformation of the N-alkyl group can influence how the molecule fits into the binding pocket of a receptor, affecting both potency and selectivity. |

| Metabolic Stability | The N-ethyl group can influence the metabolic stability of the piperidine ring. |

Derivatization of the 3-Amino Group

The 3-amino group is the primary site for introducing diversity into molecules derived from this compound. The nature of the substituent attached to this amine has a profound impact on the biological activity.

The following diagram illustrates the key structural components of a drug candidate derived from this compound and their influence on its overall properties.

Caption: SAR of this compound derivatives.

Bioisosteric Replacements for the Piperidine Ring

In drug design, it is often beneficial to explore bioisosteric replacements for common scaffolds to fine-tune a molecule's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Several heterocyclic systems can be considered as bioisosteres for the piperidine ring, each offering a unique set of properties:

-

Morpholine: The introduction of an oxygen atom increases polarity and can act as a hydrogen bond acceptor, potentially improving solubility and reducing metabolism at the adjacent positions.[7]

-

Thiomorpholine: The sulfur atom offers a different size and electronic profile compared to oxygen or a methylene group.

-

Azaspiro[3.3]heptane: This spirocyclic system offers a more rigid and three-dimensional structure, allowing for the exploration of different exit vectors for substituents.[7]

Conclusion

This compound represents a valuable and versatile precursor in the field of drug discovery. Its unique structural features provide a robust platform for the synthesis of diverse libraries of compounds with the potential for a wide range of therapeutic applications. A thorough understanding of the synthetic methodologies for its derivatization, coupled with a nuanced appreciation of the structure-activity relationships of its analogues, will continue to empower medicinal chemists to design and develop novel and effective therapeutics. The strategic incorporation of the N-ethyl-3-aminopiperidine scaffold into drug candidates offers a promising avenue for optimizing both their biological activity and their pharmacokinetic profiles.

References

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ChemMedChem.

-

Amisulpride Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

- Kharitonov, S. V., et al. (2022).

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Amisulpride Impurities. (n.d.). SynZeal. Retrieved from [Link]

- RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

- Pharmacological Applications of Piperidine Deriv

-

Amisulpride Impurity G. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]

- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022).

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Amisulpride Impurity G. (n.d.). HTS Biopharma. Retrieved from [Link]

-

Amisulpride EP Impurity G. (n.d.). HTS Biopharma. Retrieved from [Link]

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

-

Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 6. researchgate.net [researchgate.net]

- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (R)-1-Ethylpiperidin-3-amine dihydrochloride: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (R)-1-Ethylpiperidin-3-amine dihydrochloride, a chiral synthetic building block of increasing importance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, synthesis methodologies, safety protocols, and applications, with a focus on providing actionable insights for laboratory and process development settings.

Core Chemical Identity and Physicochemical Properties

(R)-1-Ethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals and natural alkaloids.[1] The specific stereochemistry at the C3 position and the N-ethyl substitution make this compound a valuable and specific intermediate for creating complex molecular architectures.

The dihydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use in various reaction conditions.[2] It typically presents as a white to off-white solid.[3][4]

Data Summary Table

For ease of reference, the key quantitative and qualitative properties of (R)-1-Ethylpiperidin-3-amine dihydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2031242-60-9 | [3][5] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [3][5] |

| Molecular Weight | 201.14 g/mol | [5] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥97% | [5] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture and light | [4][5] |

| SMILES | CCN1CN.Cl.Cl | [5] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [5] |

| logP | 1.273 | [5] |

Synthesis and Manufacturing Insights

The synthesis of chiral 3-aminopiperidine derivatives is a critical area of process chemistry, driven by their use in blockbuster drugs. While specific process details for (R)-1-Ethylpiperidin-3-amine dihydrochloride are proprietary, a general and robust synthetic strategy can be extrapolated from established methods for analogous compounds, such as the synthesis of (R)-3-aminopiperidine dihydrochloride, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin.[2][6]

A common industrial approach involves the reduction of a chiral lactam precursor. This methodology ensures high enantiomeric purity, which is critical for pharmaceutical applications.

Illustrative Synthetic Workflow

The following multi-step protocol outlines a logical and field-proven pathway for synthesizing chiral N-alkylated-3-aminopiperidines.

Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride This precursor is often synthesized from a chiral amino acid, such as (R)-2,5-diaminopentanoic acid, through an esterification followed by cyclization.[6][7]

Step 2: Reduction of the Lactam to form (R)-3-aminopiperidine A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is used to reduce the cyclic amide (lactam) to the corresponding amine. This reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF).[6][7] The choice of LiAlH₄ is predicated on its high reactivity and efficacy in reducing amides, a transformation that is often challenging with milder reagents.

Step 3: Reductive Amination to install the N-Ethyl Group The resulting (R)-3-aminopiperidine can be ethylated via reductive amination. This involves reacting the piperidine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This method is favored for its mild conditions and high selectivity, preventing over-alkylation.

Step 4: Formation of the Dihydrochloride Salt The final free base, (R)-1-Ethylpiperidin-3-amine, is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the stable dihydrochloride salt, which can then be isolated by filtration.

Workflow Diagram

The logical flow of this synthetic approach is visualized below.

Caption: Generalized synthetic workflow for (R)-1-Ethylpiperidin-3-amine dihydrochloride.

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern drug design.[1] Specifically, chiral 3-aminopiperidine derivatives are key structural motifs in a range of therapeutic agents. Their primary utility lies in their role as intermediates for drugs targeting enzymes and receptors where specific stereochemistry is essential for biological activity.

Role as a Building Block for DPP-IV Inhibitors

A major application for related compounds like (R)-3-aminopiperidine dihydrochloride is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[2] These drugs, such as alogliptin and linagliptin, work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[2] The (R)-enantiomer of the 3-aminopiperidine moiety is often critical for potent and selective inhibition of the DPP-IV enzyme. (R)-1-Ethylpiperidin-3-amine dihydrochloride serves as a valuable building block for creating novel analogs in this class, where the N-ethyl group can be used to modulate properties such as potency, selectivity, and pharmacokinetics.

Logical Diagram of Application

The following diagram illustrates the role of this chemical as a starting material in the synthesis of a potential therapeutic agent.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of (R)-1-Ethylpiperidin-3-amine dihydrochloride is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Classification

Based on available safety data sheets for analogous compounds, (R)-1-Ethylpiperidin-3-amine dihydrochloride is classified with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[8]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[8]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption, as amine salts can be hygroscopic.[9] Recommended storage is between 2-8°C.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

(R)-1-Ethylpiperidin-3-amine dihydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery. Its defined stereochemistry and functional handles make it an attractive building block for synthesizing complex, biologically active molecules, particularly in the development of enzyme inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or organization looking to leverage this compound in their research and development pipeline.

References

-

Shanghai Rlavie Technology Co., Ltd. (n.d.). (R)-1-Ethylpiperidin-3-Amine Dihydrochloride | CAS 2031242-60-9. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Retrieved from [Link]

-

ChemBK. (n.d.). 1-ethylpiperidin-3-amine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Retrieved from [Link]

- Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

IndiaMART. (n.d.). R-3 Amino Piperidine Dihydrochloride, Grade Standard: Pharmaceutical, Purity: 99%. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (R)-1-Ethylpiperidin-3-Amine Dihydrochloride|CAS 2031242-60-9 [rlavie.com]

- 4. (3R)-1-ethylpiperidin-3-amine dihydrochloride CAS#: 2031242-60-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

The Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold." This guide provides a comprehensive exploration of the piperidine motif, delving into its fundamental significance, synthetic accessibility, and profound impact on the pharmacological and pharmacokinetic properties of drug candidates. Through a detailed examination of its structural features, key synthetic methodologies, and in-depth case studies of blockbuster drugs, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the piperidine scaffold in their quest for novel therapeutics.

The Piperidine Scaffold: A Privileged Player in Drug Discovery

The piperidine motif is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry.[1] Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.[1] The enduring success of the piperidine ring can be attributed to several key factors:

-

Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation. This inherent three-dimensionality provides a rigid scaffold that can orient substituents in precise vectors to optimize interactions with biological targets, often leading to enhanced potency and selectivity.[2]

-

Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.22) allows for the formation of salts, which can improve solubility and aid in formulation.[2] Furthermore, the lipophilicity of the piperidine ring can be readily modulated through substitution, providing a powerful tool to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

-

Metabolic Stability: The piperidine scaffold is generally considered metabolically stable.[3] However, strategic placement of substituents can be employed to block potential metabolic "soft spots," such as the carbons adjacent to the nitrogen atom, further enhancing the drug-like properties of the molecule.[3]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a readily accessible building block for medicinal chemists.[1][4]

The interplay of these features has cemented the piperidine ring's status as a privileged scaffold, a structural framework that is repeatedly found in bioactive compounds.

Crafting the Core: Key Synthetic Strategies for Piperidine Derivatives

The efficient and stereoselective synthesis of functionalized piperidines is a cornerstone of modern drug discovery.[4] Two of the most powerful and widely employed methods are the catalytic hydrogenation of pyridines and the Pictet-Spengler reaction.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This method involves the addition of hydrogen across the aromatic ring, typically using a transition metal catalyst.

Materials:

-

Substituted Pyridine (1.0 mmol)

-

Platinum(IV) oxide (PtO₂) (5 mol%)

-

Glacial Acetic Acid (10 mL)

-

Hydrogen Gas (high purity)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a suitable glass liner for the high-pressure reactor, dissolve the substituted pyridine (1.0 mmol) in glacial acetic acid (10 mL).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Hydrogenation:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Begin vigorous stirring and maintain the reaction at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine derivative.

-

-

Purification: Purify the crude product as necessary by distillation or column chromatography.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems, including those containing a piperidine ring fused to an aromatic system.[5] This reaction is particularly valuable for the synthesis of complex alkaloids and other natural products.[5]

Materials:

-

Tryptamine (1.0 mmol)

-

Aldehyde (e.g., acetaldehyde) (1.1 mmol)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM) (10 mL)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a round-bottom flask, add tryptamine (1.0 mmol) and dissolve it in dichloromethane (10 mL).

-

Aldehyde Addition: Add the aldehyde (1.1 mmol) to the solution.

-

Acid Catalysis: Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

Case Studies: Piperidine-Containing Drugs in the Clinic

The versatility of the piperidine scaffold is best illustrated by its presence in a wide array of blockbuster drugs across various therapeutic areas. Here, we examine three prominent examples: fentanyl, risperidone, and donepezil.

Fentanyl: A Potent Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic approximately 50 to 100 times more potent than morphine.[6] Its piperidine core is crucial for its interaction with the μ-opioid receptor.

Physicochemical and Pharmacokinetic Properties of Fentanyl

| Property | Value | Reference(s) |

| Molecular Weight | 336.47 g/mol | [7] |

| pKa | 8.4 | [8] |

| LogP | 4.05 | [9] |

| Bioavailability (Oral) | ~33% | [8] |

| Bioavailability (Transmucosal) | 50-90% | [9] |

| Protein Binding | 80-85% | [8] |

| Half-life | 2-12 hours | [8] |

| Metabolism | Primarily by CYP3A4 to inactive norfentanyl | [7][10] |

Mechanism of Action: Fentanyl acts as a potent agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] Binding of fentanyl activates the receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the inhibition of pain signaling pathways.[6][11]

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors, a binding profile significantly influenced by its piperidine-containing structure.[12]

Physicochemical and Pharmacokinetic Properties of Risperidone

| Property | Value | Reference(s) |

| Molecular Weight | 410.49 g/mol | [13] |

| pKa | 8.24 | [13] |

| LogP | 3.33 | [13] |

| Bioavailability (Oral) | 70% | [14] |

| Protein Binding | 90% (risperidone), 77% (9-hydroxyrisperidone) | [15] |

| Half-life | 3-20 hours (risperidone), 21-30 hours (9-hydroxyrisperidone) | [15] |

| Metabolism | Extensively metabolized by CYP2D6 to the active metabolite 9-hydroxyrisperidone | [14][15] |

Mechanism of Action: Risperidone's antipsychotic activity is thought to be mediated through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[12][16] The blockade of D₂ receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT₂A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][17]

Donepezil: A Treatment for Alzheimer's Disease

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[18] The piperidine moiety in donepezil is a key structural feature for its binding to the acetylcholinesterase enzyme.

Physicochemical and Pharmacokinetic Properties of Donepezil

| Property | Value | Reference(s) |

| Molecular Weight | 379.49 g/mol | [19] |

| pKa | 8.93 | [19] |

| LogP | 3.86 | [19] |

| Bioavailability (Oral) | 100% | [19] |

| Protein Binding | 96% | [19] |

| Half-life | ~70-80 hours | [20] |

| Metabolism | Metabolized by CYP2D6 and CYP3A4 to several metabolites |

Mechanism of Action: The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[18] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[15] Additionally, there is evidence to suggest that donepezil may also modulate nicotinic acetylcholine receptors, further contributing to its therapeutic effects.[21][22]

Structure-Activity Relationships (SAR) and the Impact of Piperidine Modifications

The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[3] Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Stereochemistry: The introduction of chiral centers into the piperidine ring can have a profound impact on biological activity.[23] Different enantiomers can exhibit vastly different pharmacological profiles due to stereoselective interactions with their biological targets.[24] For example, in the development of P2Y₁₄R antagonists, rigid, bridged piperidine analogues were synthesized to explore receptor-preferred conformations, with some maintaining high binding affinity.[25]

-

Substitution Patterns and Metabolic Stability: The metabolic stability of the piperidine scaffold is strongly influenced by the functionalization at positions adjacent to the nitrogen atom.[3] Alkyl substitution at the 2 and/or 6 positions can block metabolism and influence the ring's conformation.[4] For instance, the replacement of a piperidine with a more rigid tropane structure in a β-tryptase inhibitor significantly improved its stability in rat and human microsomes.[26]

-

Receptor Affinity and Selectivity: The substitution pattern on the piperidine ring can dramatically alter a compound's affinity and selectivity for its target receptors. For example, in a series of sigma receptor ligands, the presence of a 4-hydroxylphenyl-moiety on the piperidine was generally detrimental to affinity for both S1R and S2R.[27]

Conclusion: The Enduring Legacy and Future of the Piperidine Motif

The piperidine scaffold has proven to be an exceptionally versatile and valuable tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, tunable physicochemical properties, and synthetic accessibility has led to its incorporation into a remarkable number of successful drugs. As our understanding of disease biology deepens and new therapeutic targets emerge, the ability to rationally design and synthesize novel, highly functionalized piperidine derivatives will undoubtedly continue to be a key driver of innovation in drug discovery. The ongoing development of novel synthetic methodologies and a deeper appreciation for the subtle nuances of its structure-activity relationships will ensure that the piperidine motif remains a cornerstone of medicinal chemistry for the foreseeable future.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of FENTANYL in DURAGESIC-25? Retrieved from [Link]

-

PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Org. Chem. Front., 2, 577-581. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Risperidone? Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1). [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Risperidone. Retrieved from [Link]

-

Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Front. Pharmacol., 13, 956551. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Pisani, A., et al. (2005). Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones. British Journal of Pharmacology, 146(7), 983–991. [Link]

-

ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. Retrieved from [Link]

-

Dr.Oracle. (2025). What are the mechanisms of action for all second-generation antipsychotics, including Risperidone (risperidone), Paliperidone (paliperidone), Olanzapine (olanzapine), Quetiapine (quetiapine), Aripiprazole (aripiprazole), Asenapine (asenapine), Iloperidone (iloperidone), Lurasidone (lurasidone), Ziprasidone (ziprasidone), and Clozapine (clozapine)? Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of risperidone. Retrieved from [Link]

-

van Dorp, E. L., et al. (2015). Pharmacokinetics of non-intravenous formulations of fentanyl. Clinical Pharmacokinetics, 54(9), 909–921. [Link]

-

Rogers, S. L., & Friedhoff, L. T. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 7–12. [Link]

-

European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 116493. [Link]

-

PLOS Computational Biology. (2020). Molecular mechanisms of fentanyl mediated β-arrestin biased signaling. PLOS Computational Biology, 16(7), e1008033. [Link]

-

Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]

-

Rogers, S. L., et al. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 1–6. [Link]

-

Gupta, S. K., et al. (1992). System functionality and physicochemical model of fentanyl transdermal system. Journal of Pain and Symptom Management, 7(3 Suppl), S17–S26. [Link]

-

ResearchGate. (n.d.). Risperidone acts as an antagonist at 5-HT 2A receptors. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Fentanyl. Retrieved from [Link]

-

Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of Clinical Psychiatry, 55(Suppl), 13–17. [Link]

-

Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of α7-nicotinic receptor up-regulation and sensitization to donepezil induced by chronic donepezil treatment. Retrieved from [Link]

-

MDPI. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 15(11), 2568. [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Donepezil. Retrieved from [Link]

-

Horiuchi, M., et al. (2012). Nicotinic acetylcholine receptors mediate donepezil-induced oligodendrocyte differentiation. Journal of Pharmacological Sciences, 120(4), 266–274. [Link]

-

Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. (2024). International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved from [Link]

-

Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 11(7), 1436–1443. [Link]

-

Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 920–931. [Link]

-

Albuquerque, E. X., et al. (2013). Acetylcholinesterase inhibition reveals endogenous nicotinic modulation of glutamate inputs to CA1 stratum radiatum interneurons in hippocampal slices. Neuropharmacology, 71, 146–155. [Link]

-

La K. A., et al. (2023). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. Journal of Analytical Toxicology, 47(9), 885–896. [Link]

-

ClinPGx. (n.d.). Fentanyl Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). The signaling pathways mediated by opioids and opioid receptors. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Med. Chem. Lett., 2(8), 617–622. [Link]

-

ResearchGate. (n.d.). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Retrieved from [Link]

-

van der Schrier, R., et al. (2013). A review of factors explaining variability in fentanyl pharmacokinetics; focus on implications for cancer patients. British Journal of Clinical Pharmacology, 75(2), 331–341. [Link]

-

ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

-

Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem., 14, 920-931. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. ClinPGx [clinpgx.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Pharmacokinetics of non-intravenous formulations of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. jk-sci.com [jk-sci.com]

- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 18. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. thieme-connect.com [thieme-connect.com]

- 24. researchgate.net [researchgate.net]

- 25. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action for 1-Ethylpiperidin-3-amine Analogs

Introduction: The Therapeutic Potential of the 1-Ethylpiperidin-3-amine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an invaluable component in the design of novel therapeutics targeting a wide array of biological systems, including the central nervous system (CNS).[1][2] This guide focuses on analogs of this compound, a specific piperidine derivative. While this particular molecule is noted as an intermediate in the synthesis of an Amisulpride impurity, its structural motifs suggest a rich pharmacological potential.[3] Amisulpride is a selective antagonist of dopamine D2 and D3 receptors, providing a strong rationale for investigating this receptor family as a primary target for novel this compound analogs.[4][5][6]

This document provides a comprehensive, in-depth framework for elucidating the mechanism of action of novel this compound analogs. We will begin with a robust in silico predictive workflow to generate primary and secondary hypotheses. Subsequently, we will detail the predicted signaling pathway interactions and conclude with a systematic, multi-tiered experimental validation strategy designed to rigorously test these computational predictions. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

Part 1: In Silico Prediction of Biological Activity and Pharmacokinetics

In modern drug discovery, in silico methods are indispensable for rapidly evaluating the therapeutic potential and liabilities of new chemical entities, thereby prioritizing resources for the most promising candidates.[7][8] This section outlines a computational workflow to predict the biological targets, mechanism of action (MoA), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound analogs.

Foundational Target Hypothesis through Structural Homology

The most immediate line of inquiry stems from the structural relationship between the 1-ethyl-3-aminopiperidine core and known pharmacologically active agents.

-

Primary Hypothesis—Dopamine D2/D3 Receptor Antagonism: The link to Amisulpride, a selective D2/D3 antagonist, is the strongest indicator of a potential MoA.[4][5][9] Amisulpride's therapeutic effects in schizophrenia and its antiemetic properties are attributed to its blockade of these receptors.[5][6][10] Therefore, it is highly probable that analogs of this compound will exhibit affinity for and modulate the activity of D2 and D3 receptors.

Expanded Target Prediction via Pharmacophore Modeling and Virtual Screening

To broaden our understanding of potential targets beyond the obvious, we can employ pharmacophore modeling and virtual screening against comprehensive databases of biological targets.

-

Methodology:

-

Generate a 3D conformational library of the this compound analogs.

-

Utilize computational platforms such as SwissTargetPrediction or BindingDB to screen these structures against databases of known protein targets.[11]

-

Analyze the results to identify clusters of high-probability targets.

-

-

Predicted Secondary Target Classes: Based on the common activities of piperidine-containing compounds, this screening is likely to identify the following as potential secondary or off-target interactions:[1]

-

Acetylcholinesterase (AChE): Many N-benzylpiperidine derivatives are potent AChE inhibitors, a mechanism relevant to Alzheimer's disease.[12]

-